Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is an organic compound with the molecular formula and a molecular weight of 240.32 g/mol. This compound features a methoxy group, which can significantly influence its reactivity and interactions within biological systems. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
This compound is cataloged in several chemical databases, including BenchChem and PubChem, where detailed chemical data and synthesis methods are provided. The compound is recognized under the CAS number 180044-50-2, facilitating its identification in scientific literature and regulatory frameworks.
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is classified as an organic thioester. It belongs to a broader category of compounds that contain sulfur and are often involved in various chemical reactions due to the presence of functional groups like esters and thiols.
The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate typically involves the following steps:
In industrial settings, the synthesis is scaled up using continuous flow reactors to maintain consistent reaction conditions, thereby improving yield and purity. Automated systems are often employed to control temperature, pressure, and reactant concentrations precisely.
The molecular structure of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate can be represented as follows:
InChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3
OAIIBSHZBZIRKV-UHFFFAOYSA-N
The structure includes a propanoate group attached to a sulfanyl group that is further connected to a methoxyphenyl moiety, indicating potential for diverse chemical reactivity due to the presence of both sulfur and aromatic functionalities.
The compound's molecular weight is 240.32 g/mol, and its structure suggests it can participate in various chemical reactions typical for thioesters and aromatic compounds.
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate can undergo several types of reactions:
These reactions highlight the versatility of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate as an intermediate in organic synthesis, allowing for the generation of more complex molecules.
The mechanism of action for Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate involves its interaction with specific biological targets:
These interactions can modulate various biochemical pathways, which may lead to observed biological effects such as antimicrobial or anticancer properties.
Research into these mechanisms is ongoing, focusing on elucidating how structural features influence biological activity.
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate exhibits properties typical of organic thioesters:
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and biological research.
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate finds applications across multiple scientific domains:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2